L-2-Mercapto-4-hydroxy-5-fluoropyrimidine

説明

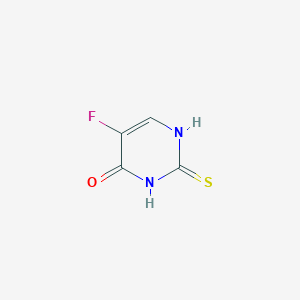

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C₄H₃FN₂OS This compound is characterized by the presence of a pyrimidine ring substituted with mercapto (thiol), hydroxy, and fluoro groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-2-Mercapto-4-hydroxy-5-fluoropyrimidine typically involves multi-step organic reactions

Starting Material Preparation: The synthesis often begins with a pyrimidine derivative, such as 2,4-dihydroxypyrimidine.

Thiol Introduction: The mercapto group is typically introduced via nucleophilic substitution reactions using thiol-containing reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

Anticancer Activity

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine has been investigated for its potential as an anticancer agent. The fluoropyrimidine structure is known to mimic nucleotides, which allows it to interfere with DNA synthesis in rapidly dividing cancer cells. Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapeutics .

Antiviral Properties

Research has shown that pyrimidine derivatives can inhibit viral replication. This compound may possess similar properties, potentially acting against viruses such as HIV and Hepatitis C by targeting viral polymerases and other enzymes critical for viral replication .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Herbicide Development

This compound has been explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant metabolism. This could lead to the development of selective herbicides that target unwanted vegetation without harming crops .

Plant Growth Regulation

Studies suggest that pyrimidine derivatives can act as plant growth regulators, influencing processes such as seed germination and root development. This property can be harnessed to enhance crop yields and improve agricultural productivity .

Polymer Chemistry

The unique chemical structure of this compound makes it a candidate for use in polymer synthesis. Its ability to form cross-links with other monomers could be utilized in creating advanced materials with desirable mechanical and thermal properties .

Coatings and Adhesives

Due to its reactive thiol group, this compound can be incorporated into coatings and adhesives, providing enhanced durability and resistance to environmental degradation .

Case Studies and Research Findings

作用機序

The mechanism by which L-2-Mercapto-4-hydroxy-5-fluoropyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The presence of the fluorine atom can enhance its binding affinity and specificity, while the mercapto and hydroxy groups can participate in hydrogen bonding and other interactions.

類似化合物との比較

Similar Compounds

- 2-Mercapto-4-hydroxy-5-methylpyrimidine

- 2-Mercapto-4-hydroxy-5-chloropyrimidine

- 2-Mercapto-4-hydroxy-5-bromopyrimidine

Uniqueness

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

生物活性

L-2-Mercapto-4-hydroxy-5-fluoropyrimidine (L-MFHP) is a sulfur-containing heterocyclic compound that has attracted attention for its potential applications in medicinal chemistry, particularly as an antimetabolite in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

L-MFHP has the molecular formula CHFNOS, featuring a mercapto group (-SH) and a fluorine atom, which contribute to its unique reactivity and biological properties. The mercapto group allows for oxidation to disulfides, impacting the compound's stability and activity.

L-MFHP functions primarily as an antimetabolite , mimicking natural substrates involved in nucleic acid synthesis. This interference disrupts DNA and RNA replication, leading to potential cytotoxic effects on rapidly dividing cancer cells. The compound's structural similarity to established chemotherapeutic agents like 5-fluorouracil (5-FU) suggests it may share similar mechanisms of action, including:

- Inhibition of Thymidylate Synthase (TYMS) : This enzyme is crucial for DNA synthesis; inhibition leads to reduced nucleotide availability.

- Incorporation into RNA and DNA : Metabolites of L-MFHP may be integrated into nucleic acids, causing further disruption of cellular processes .

Anticancer Activity

Numerous studies have explored the anticancer potential of L-MFHP. For instance, research indicates that compounds with similar structures exhibit potent anticancer activity. A study demonstrated that L-MFHP could inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table summarizes L-MFHP's structural features and properties compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base with fluorine | Widely used chemotherapeutic agent |

| 5-Fluoro-4-thiouracil | Thiol group instead of hydroxyl | Enhanced stability against degradation |

| 6-Thioguanine | Thiol group on purine base | Inhibits purine metabolism |

| 2-Aminothiazole | Thiazole ring structure | Antimicrobial properties |

L-MFHP’s unique combination of a mercapto group and fluorine distinguishes it from these compounds, potentially offering different mechanisms of action and therapeutic benefits.

Clinical Implications

A notable case study involved the administration of L-MFHP in combination with other chemotherapeutics in a preclinical model. The results indicated enhanced efficacy against tumor growth compared to monotherapy with standard agents like 5-FU. This suggests that L-MFHP may not only serve as an effective standalone treatment but could also enhance the effectiveness of existing therapies through synergistic effects .

Pharmacokinetics

Understanding the pharmacokinetics of L-MFHP is essential for optimizing its therapeutic use. Studies indicate that the compound undergoes metabolic pathways similar to those of 5-FU, with significant implications for its bioavailability and toxicity profiles. Enzyme interactions play a critical role in determining the compound's efficacy and safety .

Future Directions

Research is ongoing to elucidate the full spectrum of biological activities associated with L-MFHP. Investigations are focused on:

- Mechanistic Studies : Further exploration into how L-MFHP interacts with cellular pathways.

- Combination Therapies : Evaluating its effectiveness when used alongside other chemotherapeutics.

- Resistance Mechanisms : Understanding how cancer cells may develop resistance to L-MFHP.

特性

IUPAC Name |

5-fluoro-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMXUTIFBMEJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449970 | |

| Record name | 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542-23-0 | |

| Record name | 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。